molecular formula C16H18ClNOS B2559508 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide CAS No. 923751-35-3

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2559508
CAS No.: 923751-35-3
M. Wt: 307.84
InChI Key: RYUPTAJAOYFANH-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide is a synthetic organic compound with a molecular formula of C16H18ClNOS This compound is characterized by the presence of a chloroacetamide group attached to a thiophene ring, which is further substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene, 2-phenylethylamine, and chloroacetyl chloride.

    Formation of Intermediate: The first step involves the reaction of 5-methylthiophene with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide.

    Final Product Formation: The intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Minimum Inhibitory Concentration (MIC) μg/mL Target Pathogen
Derivative A0.22 - 0.25Staphylococcus aureus
Derivative B3.12 - 12.5Escherichia coli
Derivative C3.12Candida albicans

These findings suggest that the compound may also possess similar antimicrobial effects, warranting further investigation into its efficacy against resistant strains of pathogens.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of pathways associated with inflammatory responses. Studies on related compounds have demonstrated their ability to inhibit the NLRP3 inflammasome, which is crucial in mediating inflammatory processes.

Case Study : In vitro studies have shown that certain derivatives can significantly reduce cytokine release in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The phenylethyl group may enhance binding affinity to certain receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-methylthien-2-yl)methyl]acetamide
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides

Uniqueness

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide is unique due to the combination of its chloroacetamide and phenylethyl groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for targeted research applications.

Biological Activity

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClNOSC_{16}H_{18}ClNOS, with a molecular weight of approximately 303.84 g/mol. The compound features a chloro group, a thiophene moiety, and an acetamide functional group, which are key to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 512 µg/mL .

Anticancer Properties

Studies have demonstrated that compounds with similar structural features possess anticancer activity. For example, compounds that interact with the HSET protein have been shown to induce multipolar mitosis in cancer cells, leading to cell death . The mechanism involves disrupting normal mitotic processes, which is critical in cancer therapy.

Analgesic Effects

Analgesic properties have also been observed in related compounds. For instance, derivatives of 2-chloro-N,N-diphenylacetamide were evaluated for their analgesic activity using the hot plate model, showing significant pain relief effects . This suggests that the acetamide structure may contribute to pain modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Receptor Interaction : The compound may interact with specific receptors in the body, modulating pathways involved in pain and inflammation.
  • Cell Cycle Disruption : By affecting the mitotic spindle formation, these compounds can lead to apoptosis in rapidly dividing cells such as cancer cells.

Case Studies

StudyCompoundActivityFindings
Various derivativesAntimicrobialMICs between 64–512 µg/mL against multiple bacterial strains.
HSET inhibitorsAnticancerInduced multipolarity in centrosome-amplified cancer cells; IC50 values indicating potency.
Analgesic derivativesPain reliefSignificant analgesic effects observed in hot plate tests.

Properties

IUPAC Name

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNOS/c1-13-7-8-15(20-13)12-18(16(19)11-17)10-9-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTAJAOYFANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(CCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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